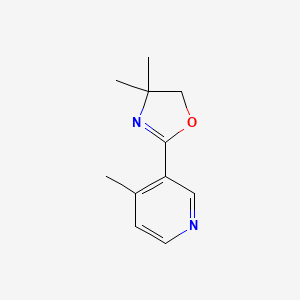
3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-YL)-4-methylpyridine
Descripción general
Descripción
“3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-YL)-4-methylpyridine” is a chemical compound with the molecular formula C10H12N2O . It has a molecular weight of 176.219 . The SMILES string for this compound is CC1(C)N=C(OC1)C2=CN=CC=C2 .
Molecular Structure Analysis
The molecular structure of this compound includes an oxazole ring, which is a five-membered ring containing two heteroatoms (one nitrogen and one oxygen), and a pyridine ring, which is a six-membered ring with one nitrogen atom .Aplicaciones Científicas De Investigación
Photochemical Applications
The compound under discussion shares structural similarities with pyridine derivatives, which have been studied for their photochemical properties. For instance, the photochemical dimerization of 2-aminopyridines and 2-pyridones, closely related to the compound , has been observed under ultraviolet irradiation. These dimers exhibit unusual chemical and physical properties, which could be relevant to understanding the photochemical behavior of the compound in focus (Taylor & Kan, 1963).
Synthesis and Biological Activity
Research into the synthesis and biological activity of thiazolidine and oxazepine derivatives linked to pyridine moieties has shown that compounds structurally related to 3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-4-methylpyridine can exhibit notable biological activities. This research provides insights into the potential applications of the compound in biological contexts (Sahb & Kadam, 2022).
Antihistaminic Activity
A study on optical isomers of rocastine, a compound related to 3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-4-methylpyridine, reveals its potential antihistaminic activity. This study provides a basis for understanding the possible pharmacological applications of the compound (Sleevi et al., 1991).
Photogeneration of Hydrogen from Water
The compound's structural relatives, such as pyridines, have been used in the photogeneration of hydrogen from water, demonstrating potential applications in renewable energy production (Du, Knowles, & Eisenberg, 2008).
C–H Group Acidity and Interactions
The study of C–H group acidity and interactions in pyrazine and methyl-substituted pyrazines, which share structural similarities with the compound in focus, provides insights into its potential chemical reactivity and interactions (Thalladi, Gehrke, & Boese, 2000).
Supramolecular Chemistry
Research into supramolecular metal complexes for photocatalytic CO2 reduction involving ruthenium and rhenium, which could potentially include pyridine derivatives, suggests possible environmental applications for the compound (Gholamkhass et al., 2005).
Safety and Hazards
Propiedades
IUPAC Name |
4,4-dimethyl-2-(4-methylpyridin-3-yl)-5H-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-4-5-12-6-9(8)10-13-11(2,3)7-14-10/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTCTUQKTUNCRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2=NC(CO2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383836 | |
| Record name | 3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-YL)-4-methylpyridine | |
CAS RN |
68981-84-0 | |
| Record name | 3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




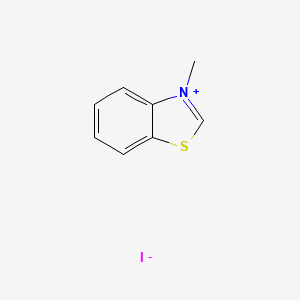
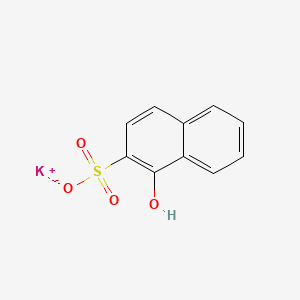



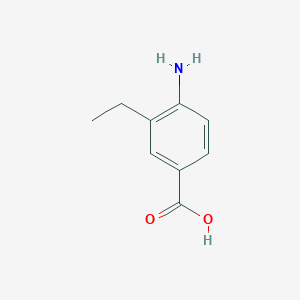
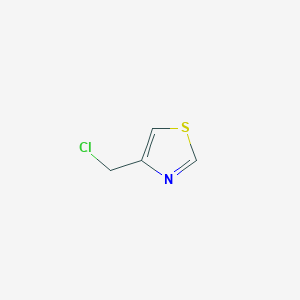

![6-Methylimidazo[1,2-a]pyridine](/img/structure/B1585894.png)



